molecular formula C25H28N4O9S2 B15043189 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide

Cat. No.: B15043189
M. Wt: 592.6 g/mol
InChI Key: JFWGYRZOZFWFAF-UHFFFAOYSA-N
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Description

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups, a ketone group, and sulfonic acid groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide typically involves multiple steps, starting from fluorene-2,7-disulfonyl dichloride. The process includes nitration, oxidation, and amide formation reactions. The nitration step introduces nitro groups at the 4 and 5 positions of the fluorene ring. Oxidation is then carried out to form the ketone group at the 9 position. Finally, the sulfonic acid groups are converted to bis-cyclohexylamide through amide formation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvents) and purification techniques (crystallization, chromatography), are applicable.

Chemical Reactions Analysis

Types of Reactions

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The sulfonic acid groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while substitution reactions could produce various sulfonamide derivatives .

Scientific Research Applications

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonic acid groups can form strong ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
  • 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
  • 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-(3-methyl-butyl)-amide

Uniqueness

4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-cyclohexylamide is unique due to its specific combination of functional groups and the presence of cyclohexylamide moieties.

Properties

Molecular Formula

C25H28N4O9S2

Molecular Weight

592.6 g/mol

IUPAC Name

2-N,7-N-dicyclohexyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C25H28N4O9S2/c30-25-19-11-17(39(35,36)26-15-7-3-1-4-8-15)13-21(28(31)32)23(19)24-20(25)12-18(14-22(24)29(33)34)40(37,38)27-16-9-5-2-6-10-16/h11-16,26-27H,1-10H2

InChI Key

JFWGYRZOZFWFAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5CCCCC5

Origin of Product

United States

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